3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-6-8-4-14-5-9(7-15)10(8)11(16)17/h8-10,14H,4-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORKAAJNSNPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
First Stage : A dicarboxylic acid diester (e.g., dimethyl acetonedicarboxylate) reacts with pyridine-2-aldehyde and a primary amine (e.g., methylamine) in a branched C3–C4 alcohol (e.g., isobutanol) at 5–10°C. The aldehyde is added in 2.0–2.1 molar equivalents relative to the diester, followed by dropwise addition of the amine (0.95–1.05 equivalents). Water generated during the reaction is removed via azeotropic distillation under reduced pressure (40–50 mbar) at 40–45°C.
-
Second Stage : The intermediate piperidone is reacted with formaldehyde (37% aqueous solution) and a secondary amine (e.g., aminomethylpyridine) at 55–60°C. Isobutanol is continuously metered during azeotropic distillation to maintain reaction volume. The final product precipitates upon cooling and is isolated via filtration.
Key Parameters :
| Parameter | First Stage | Second Stage |
|---|---|---|
| Solvent | Isobutanol | Isobutanol |
| Temperature Range | 5–10°C | 55–60°C |
| Pressure | 40–50 mbar | 90–100 mbar |
| Yield (Overall) | 72.1% |
This method achieves a purity of >98% (NMR) and eliminates challenges associated with intermediate handling, such as poor pourability and extended drying times.
Stepwise Synthesis with Intermediate Isolation
Traditional methods involve isolating the piperidone intermediate, though this approach is less efficient.
Protocol
-
Piperidone Formation :
Dimethyl acetonedicarboxylate, pyridine-2-aldehyde, and methylamine are reacted in ethanol at 0–20°C. The intermediate is purified via recrystallization, yielding 50–56%. -
Bicyclization :
The isolated piperidone is treated with formaldehyde and aminomethylpyridine in isobutanol. After distillation, the product is filtered and washed with cold solvent.
Disadvantages :
-
30–40% lower yield compared to one-pot synthesis.
-
High solvent consumption for intermediate purification.
While the cited patents focus on methyl esters, the tert-butyl ester variant can be synthesized via ester exchange or protective group strategies.
Boc Protection Method
-
Boc Anhydride Reaction :
The free carboxylic acid intermediate (generated via hydrolysis of the methyl ester) reacts with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane. This step introduces the tert-butyloxycarbonyl (Boc) group. -
Selective Deprotection :
Acidic hydrolysis removes the Boc group from the 9-position, leaving the 3-tert-butyl ester intact.
Optimization Data :
| Reagent | Conditions | Yield |
|---|---|---|
| Boc Anhydride | DCM, RT, 12 h | 85–90% |
| HCl (aq.) | 0°C, 2 h | Quantitative |
Industrial-Scale Process Optimization
Solvent and Catalysis
Yield Comparison
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules and as a building block for peptide synthesis.
Medicine: It plays a role in the design and synthesis of novel drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. Additionally, the presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heteroatom Variations: 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid 9-tert-butyl ester
- Structure : Replaces one nitrogen (7-position) with an oxygen atom, forming a 3-oxa-9-aza system.
- Physicochemical Data : Molecular weight 271.31 g/mol, purity 97%, solid form .
Ring Size Variations: (1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-tert-butyl ester
- Structure : Smaller bicyclo[2.2.1]heptane ring with one nitrogen atom.
- Impact: Reduced ring strain and conformational flexibility compared to the larger bicyclo[3.3.1]nonane system.
- Synthesis : Prepared via alkylation with iodomethane and cesium carbonate, followed by HCl-mediated deprotection .
Substituent Variations: 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
- Structure : Lacks carboxylic acid/ester groups; features propyl substituents at both nitrogen positions.
- Impact : Increased lipophilicity but reduced polarity, likely affecting bioavailability and target engagement .
Positional Isomers: 3,9-Diazabicyclo[3.3.1]nonanyl Derivatives
- Structure : Nitrogen atoms at positions 3 and 9 instead of 3 and 5.
Table 1: Comparative Overview of Key Compounds
Biological Activity
3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester, also known by its IUPAC name, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that compounds related to 3,7-diazabicyclo[3.3.1]nonane derivatives act primarily as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has implications for treating various disorders such as sleep disturbances and addiction.
- Orexin Receptor Antagonism : These compounds inhibit orexin receptors (OX1 and OX2), which can lead to decreased food intake and altered reward pathways associated with addiction .
- Antidepressant-like Effects : In animal models, the compound has shown potential antidepressant-like effects when administered chronically . This suggests a broader impact on mood regulation.
Pharmacological Studies
A summary of key studies investigating the biological activity of this compound is presented in the table below:
| Study Reference | Findings |
|---|---|
| Nollet et al., NeuroPharm (2011) | Demonstrated antidepressant-like activity in a mouse model when administered chronically. |
| Prud'Neill et al., Neuroscience (2009) | Showed attenuation of orexin A-induced activation in fasted rats exposed to food odors. |
| LeSage et al., Psychopharmacology (2010) | Indicated pharmacological activity in a rat model of nicotine self-administration, suggesting potential utility in addiction therapies. |
Case Study 1: Antidepressant Activity
In a study by Nollet et al., the administration of 3,7-Diaza-bicyclo[3.3.1]nonane derivatives resulted in significant reductions in depressive-like behaviors in mice subjected to stress tests. The results indicated that chronic treatment could modulate neurotransmitter systems involved in mood regulation.
Case Study 2: Orexin A Modulation
Prud'Neill et al. explored the effects of this compound on orexin A's action in hungry rats. The findings revealed that the compound effectively reduced the behavioral responses typically triggered by food-related stimuli, indicating its potential role in appetite regulation.
Q & A
What are the primary synthetic routes for 3,7-Diaza-bicyclo[3.3.1]nonane-3,9-dicarboxylic acid 3-tert-butyl ester, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves multicomponent reactions to construct the bicyclo[3.3.1]nonane core. A validated approach includes:
- Double Michael condensation : Starting from phenols (e.g., 470 in ), oxidation with phenyliodonium diacetate (PIDA) generates quinones (471), which undergo double Michael addition with 1,3-acetonedicarboxylates to form bicyclo[3.3.1]nonane-dicarboxylates (472). Hydrolysis and decarboxylation yield bicyclic diones (473), with yields ranging from 15–90% .
- Protection with tert-butyl groups : Di-tert-butyl esters (e.g., QW-3653 in ) are introduced via esterification under anhydrous conditions, often using palladium/copper catalysts and triethylamine as a base. Key factors include strict control of moisture, inert atmospheres (argon), and chromatographic purification (silica gel with hexane/CH₂Cl₂) .
How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Tert-butyl groups appear as singlets at δ 1.71–1.78 ppm (¹H) and 28.1–28.2 ppm (¹³C). The bicyclic core protons resonate as distinct multiplets (e.g., δ 7.77–9.63 ppm for aromatic protons in β-carboline analogs) .
- IR spectroscopy : Ester carbonyls (C=O) show strong absorption at ~1730 cm⁻¹. Tert-butyl C-H stretches appear at ~2974 cm⁻¹ .
- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 465 for di-tert-butyl derivatives) and fragmentation patterns (e.g., loss of CO₂ or tert-butoxy groups) confirm molecular weight and substituents .
What strategies mitigate regioselectivity challenges during bicyclo[3.3.1]nonane core formation?
Answer:
- Oxidative control : PIDA-mediated phenol oxidation ensures precise formation of quinone intermediates, minimizing side reactions during Michael addition .
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance electrophilicity of carbonyl groups, favoring cyclization over linear byproducts .
- Temperature modulation : Reactions conducted at 0–25°C improve regioselectivity by slowing competing pathways .
How do steric effects of the tert-butyl group influence reactivity in derivatization reactions?
Answer:
- Protection stability : The bulky tert-butyl ester shields carboxyl groups from nucleophilic attack, enabling selective functionalization of other positions (e.g., N-alkylation or cross-coupling at the β-carboline core) .
- Steric hindrance : Limits access to reactive sites, requiring elevated temperatures or catalysts (e.g., Pd/Cu for Sonogashira couplings) to proceed efficiently .
What pharmacological activities are documented for related 3,7-diaza-bicyclo[3.3.1]nonane derivatives?
Answer:
- GABA receptor modulation : Analogs like 3,9-diaza-bicyclo[3.3.1]nonane derivatives exhibit subtype-selective binding to Bz/GABA(A) receptors, influencing neuroactive compound design .
- Toxicity profiles : Bis(2-(3-methyl-3,9-diaza-bicyclo[3.3.1]non-9-yl)ethyl) azelate hydrochloride shows moderate acute toxicity (mouse LD₅₀ = 114 mg/kg IV), necessitating careful SAR studies .
What methodologies control stereochemistry in asymmetric synthesis of bicyclo[3.3.1]nonane systems?
Answer:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., [1S,2R,5R]-3-aza-bicyclo[3.1.0]hexane derivatives) ensures retention of configuration during cyclization .
- Catalytic asymmetric induction : Palladium complexes with chiral ligands (e.g., BINAP) promote enantioselective cross-couplings in β-carboline derivatives .
How do electron-withdrawing/donating groups alter the compound’s physicochemical properties?
Answer:
- Substitution at C-9 : Electron-withdrawing groups (e.g., nitro) increase solubility in polar solvents, while tert-butyl esters enhance lipophilicity (LogP ~7.6 in perylene analogs) .
- Impact on fluorescence : Perylene-dicarboxylate analogs with tert-butyl groups exhibit redshifted emission spectra due to steric distortion of the π-system .
What purification techniques are optimal for isolating this compound?
Answer:
- Column chromatography : Silica gel eluted with hexane/CH₂Cl₂ (7:3) effectively separates tert-butyl esters from unreacted starting materials .
- Recrystallization : Low-polarity solvents (e.g., CH₂Cl₂/hexane) yield high-purity crystals, confirmed by sharp melting points (e.g., 305–307°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
